molecular formula C16H12F3N3OS B2563561 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-18-0

7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No. B2563561
CAS RN: 306979-18-0
M. Wt: 351.35
InChI Key: OQOMNFKPHLZZFF-UHFFFAOYSA-N
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Description

7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a useful research compound. Its molecular formula is C16H12F3N3OS and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazine Scaffold and Biological Significance

Triazines, including structures similar to 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one, play a crucial role in medicinal chemistry due to their extensive range of biological activities. These compounds, possessing the triazine core, are of immense interest due to their capabilities as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. They have been synthesized and evaluated across different models, indicating their potential as future pharmacological agents (Verma, Sinha, & Bansal, 2019).

3-Hydroxycoumarin Chemistry and Applications

3-Hydroxycoumarin, a derivative of coumarin compounds, holds significant interest in chemistry and biology due to its vast chemical, photochemical, and biological properties. Although not directly linked to 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one, the study of such compounds can provide insights into the structure-activity relationship and potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Synthetic Strategies and Biological Activities of Sulfur-Bearing Triazinones

Functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, structurally related to 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one, have shown significant applications in the medicinal, pharmacological, and biological fields. These compounds exhibit diverse activities, including anticancer, anti-HIV, antimicrobial, and enzymatic effects, demonstrating their potential as drugs, semi-drugs, and bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Antifungal and Immunomodulating Activities of Benzothiazine Derivatives

While not directly linked to 7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one, benzothiazine derivatives provide a perspective on the potential biological applications of structurally complex molecules. These compounds have shown significant antifungal and immunomodulating activities, indicating their potential in treating infectious diseases and enhancing immune responses (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name

7-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-5-6-13-20-14(21-15(23)22(13)8-10)24-9-11-3-2-4-12(7-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOMNFKPHLZZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

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